molecular formula C6H9N3O B13858391 3,5-Dimethylcytosine

3,5-Dimethylcytosine

Cat. No.: B13858391
M. Wt: 139.16 g/mol
InChI Key: NBBUDOUYOXDRLG-UHFFFAOYSA-N
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Description

3,5-Dimethylcytosine is a modified nucleobase derived from cytosine, a fundamental component of DNA and RNA. This compound features methyl groups attached to the third and fifth positions of the cytosine ring, which can significantly alter its chemical properties and biological functions. The study of such modified nucleobases is crucial in understanding epigenetic regulation and the broader implications of DNA modifications in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcytosine typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcytosine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form hydroxymethyl or formyl derivatives.

    Reduction: Reduction reactions can convert the methyl groups back to hydrogen atoms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions include hydroxymethylcytosine, formylcytosine, and various substituted cytosine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethylcytosine has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of methylation on nucleobase reactivity and stability.

    Biology: Investigated for its role in epigenetic regulation and gene expression.

    Industry: Utilized in the development of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

The mechanism by which 3,5-Dimethylcytosine exerts its effects involves the alteration of DNA methylation patterns. Methylation at the third and fifth positions can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression. The compound can also interact with enzymes involved in DNA methylation and demethylation, such as DNA methyltransferases and ten-eleven translocation enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytosine: A well-known epigenetic marker involved in gene silencing.

    5-Hydroxymethylcytosine: Formed by the oxidation of 5-methylcytosine and associated with active gene transcription.

    1,5-Dimethylcytosine: Another methylated cytosine derivative with different methylation positions.

Uniqueness

3,5-Dimethylcytosine is unique due to its specific methylation pattern, which can lead to distinct biological and chemical properties compared to other methylated cytosines. Its study provides insights into the broader implications of DNA methylation and the potential for novel therapeutic applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-amino-1,5-dimethylpyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10)9(2)5(4)7/h3H,7H2,1-2H3

InChI Key

NBBUDOUYOXDRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N=C1)C)N

Origin of Product

United States

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